REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[Cl:13])[C:9](=[O:14])[CH2:8][CH2:7]2>CO>[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[Cl:13])[CH:9]([OH:14])[CH2:8][CH2:7]2 |f:0.1|
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Name
|
|
Quantity
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4.85 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CCC(C2=CC1Cl)=O
|
Name
|
|
Quantity
|
285 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
after stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the methanol was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water and excess hydride
|
Type
|
ADDITION
|
Details
|
was eliminated by addition of hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated to dryness under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |